molecular formula C16H22N4O2S B5386822 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE

2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B5386822
M. Wt: 334.4 g/mol
InChI Key: TUAMETKTLHWLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a cyclopentyl group, and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple stepsThe final step involves the attachment of the furylmethyl group to the acetamide backbone .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .

Scientific Research Applications

2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETATE

Uniqueness

2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(5-cyclopentyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-2-20-15(12-6-3-4-7-12)18-19-16(20)23-11-14(21)17-10-13-8-5-9-22-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAMETKTLHWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.